molecular formula C16H16N2S B12112436 1H-Indol-6-amine, 1-methyl-4-[(phenylmethyl)thio]- CAS No. 1334499-07-8

1H-Indol-6-amine, 1-methyl-4-[(phenylmethyl)thio]-

Cat. No.: B12112436
CAS No.: 1334499-07-8
M. Wt: 268.4 g/mol
InChI Key: YSKYZIOOZCKYTF-UHFFFAOYSA-N
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Description

    1H-Indol-6-amine, 1-methyl-4-[(phenylmethyl)thio]-: , also known as 1-methyl-1H-indol-4-ylamine , is a heterocyclic compound with the following chemical structure:

    C9H9NS\text{C}_9\text{H}_9\text{NS}C9​H9​NS

    .
  • It contains an indole ring system, which is a prevalent moiety in various natural products and drugs. Indoles play a crucial role in cell biology and have attracted attention due to their biological activity.
  • This compound exhibits potential applications in cancer treatment, antimicrobial activity, and other therapeutic areas.
  • Preparation Methods

    • One synthetic route involves the reaction of 1-methylindole with benzyl mercaptan under appropriate conditions to form the desired compound.
    • Industrial production methods may vary, but the synthetic approach typically involves efficient and scalable processes.
  • Chemical Reactions Analysis

      Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.

      Reduction: Reduction reactions may yield different derivatives, such as reduced indoles.

      Substitution: Substitution reactions at the indole nitrogen or sulfur atom can modify the compound.

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation may involve oxidants like potassium permanganate or chromic acid.

      Major Products: These reactions can yield diverse products, including substituted indoles and related derivatives.

  • Scientific Research Applications

      Chemistry: Researchers study this compound’s reactivity, stability, and potential as a building block for more complex molecules.

      Biology: Investigations explore its interactions with biological systems, such as enzyme inhibition or receptor binding.

      Medicine: Researchers assess its pharmacological properties, potential therapeutic uses, and toxicity profiles.

      Industry: Industries may use it as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific targets. It could interact with enzymes, receptors, or cellular pathways.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Similar Compounds:

      Uniqueness: Highlight the compound’s distinct features, such as the phenylmethylthio substituent.

    Properties

    CAS No.

    1334499-07-8

    Molecular Formula

    C16H16N2S

    Molecular Weight

    268.4 g/mol

    IUPAC Name

    4-benzylsulfanyl-1-methylindol-6-amine

    InChI

    InChI=1S/C16H16N2S/c1-18-8-7-14-15(18)9-13(17)10-16(14)19-11-12-5-3-2-4-6-12/h2-10H,11,17H2,1H3

    InChI Key

    YSKYZIOOZCKYTF-UHFFFAOYSA-N

    Canonical SMILES

    CN1C=CC2=C1C=C(C=C2SCC3=CC=CC=C3)N

    Origin of Product

    United States

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